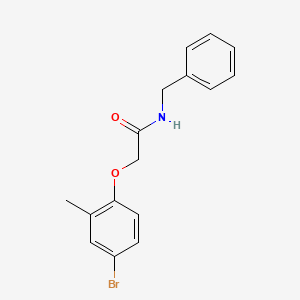![molecular formula C30H35NO2 B4888052 N-{[1-(4-butoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide](/img/structure/B4888052.png)
N-{[1-(4-butoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide
Overview
Description
N-{[1-(4-butoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide, also known as BMS-986, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BMS-986 is a selective androgen receptor modulator (SARM) that has been shown to have anabolic effects on muscle and bone tissue, while avoiding the androgenic side effects associated with traditional anabolic steroids.
Mechanism of Action
N-{[1-(4-butoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide works by selectively binding to and activating the androgen receptor in muscle and bone tissue. This activation leads to an increase in protein synthesis and bone mineral density, resulting in anabolic effects on these tissues. N-{[1-(4-butoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide has been shown to be highly selective for the androgen receptor, with minimal binding to other receptors in the body.
Biochemical and Physiological Effects:
N-{[1-(4-butoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide has been shown to have a number of biochemical and physiological effects in preclinical models. These include an increase in lean body mass and bone mineral density, as well as improvements in muscle strength and physical performance. N-{[1-(4-butoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide has also been shown to have a positive impact on lipid metabolism, with a decrease in total cholesterol and triglycerides.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[1-(4-butoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide for lab experiments is its selectivity for the androgen receptor. This allows researchers to investigate the specific effects of androgen receptor activation on muscle and bone tissue, without the confounding effects of androgenic side effects. However, one limitation of N-{[1-(4-butoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide is its relatively short half-life, which may require frequent dosing in preclinical models.
Future Directions
There are a number of potential future directions for research on N-{[1-(4-butoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide. One area of interest is the use of N-{[1-(4-butoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide for the treatment of muscle wasting and osteoporosis in humans. Clinical trials are currently underway to investigate the safety and efficacy of N-{[1-(4-butoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide in these populations. Other potential future directions include investigating the effects of N-{[1-(4-butoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide on other tissues and diseases, such as cancer cachexia and age-related muscle loss. Additionally, further research is needed to fully understand the mechanism of action of N-{[1-(4-butoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide and its potential interactions with other signaling pathways in the body.
Scientific Research Applications
N-{[1-(4-butoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide has been the subject of numerous scientific studies that have investigated its potential therapeutic applications. One of the most promising areas of research involves the use of N-{[1-(4-butoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide for the treatment of muscle wasting and osteoporosis. Studies have shown that N-{[1-(4-butoxyphenyl)cyclopentyl]methyl}-2,2-diphenylacetamide can increase lean body mass and bone mineral density in preclinical models, without causing the androgenic side effects associated with traditional anabolic steroids.
properties
IUPAC Name |
N-[[1-(4-butoxyphenyl)cyclopentyl]methyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35NO2/c1-2-3-22-33-27-18-16-26(17-19-27)30(20-10-11-21-30)23-31-29(32)28(24-12-6-4-7-13-24)25-14-8-5-9-15-25/h4-9,12-19,28H,2-3,10-11,20-23H2,1H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCZYBVDPILSJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[(4-bromophenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4887971.png)

![3-(4-methoxyphenyl)-2-{4-methoxy-3-[(2-pyridinylthio)methyl]phenyl}-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4887992.png)
![6-methyl-5-{5-[2-(4,5,6,7-tetrahydro-2H-indazol-3-yl)ethyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine bis(trifluoroacetate)](/img/structure/B4887994.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-chloro-2-hydroxyphenyl)acetamide](/img/structure/B4888016.png)
![2-methyl-1-[3-(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)-1,2,4-oxadiazol-5-yl]-2-propanol trifluoroacetate (salt)](/img/structure/B4888017.png)


![2-(1-{1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)pyridine](/img/structure/B4888030.png)
![3-(1,3-benzodioxol-5-yl)-11-[2-(benzyloxy)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4888035.png)
![N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4888042.png)
![5-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4888043.png)

![2,6-di-tert-butyl-4-[2-(3-iodophenyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B4888051.png)